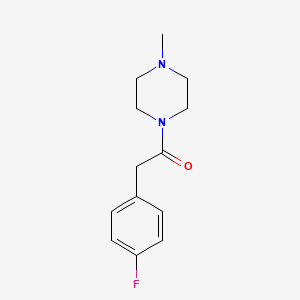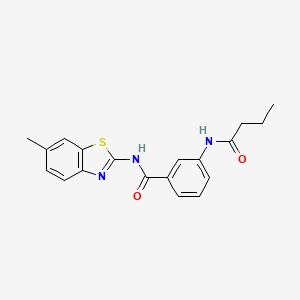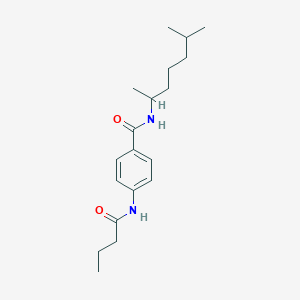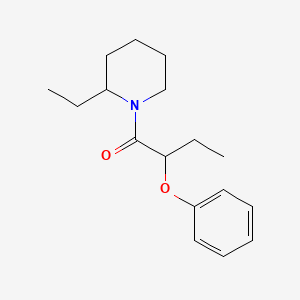![molecular formula C23H18N4O3S B11168306 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B11168306.png)
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a biphenyl carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Intermediate A: The reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide (DMF) as a solvent produces 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
Formation of Intermediate B: The intermediate A is then reacted with hydrazine in DMF to yield 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
Final Product Formation: The final step involves the reaction of intermediate B with biphenyl-4-carboxylic acid under suitable conditions to form N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and thiols.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . Additionally, the biphenyl carboxamide moiety can interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
Uniqueness
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a pyrimidinyl group, a sulfamoyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H18N4O3S/c28-22(19-9-7-18(8-10-19)17-5-2-1-3-6-17)26-20-11-13-21(14-12-20)31(29,30)27-23-24-15-4-16-25-23/h1-16H,(H,26,28)(H,24,25,27) |
InChI Key |
HZVPVBVSVMMXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(2S)-1-[4-(methylsulfonyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}pyridine-3-carboxamide](/img/structure/B11168231.png)
![2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B11168232.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11168235.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168237.png)
![2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11168239.png)

![2-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11168251.png)
![1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11168263.png)
![4-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11168266.png)
![N-(4-methoxybenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168274.png)



